molecular formula C10H11F2N B2777703 (2R)-2-(3,5-difluorophenyl)pyrrolidine CAS No. 1241683-70-4

(2R)-2-(3,5-difluorophenyl)pyrrolidine

Cat. No.: B2777703
CAS No.: 1241683-70-4
M. Wt: 183.202
InChI Key: INAOTHVFVJELEL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,5-difluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group

Scientific Research Applications

(2R)-2-(3,5-difluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Safety and Hazards

“(2R)-2-(3,5-difluorophenyl)pyrrolidine” has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3,5-difluorophenyl reagent under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenyl group.

    Substitution: Halogenation or other substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various halogenated compounds.

Mechanism of Action

The mechanism by which (2R)-2-(3,5-difluorophenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3,5-difluorophenyl)pyrrolidine
  • (S)-3-(3,5-difluorophenyl)pyrrolidine

Comparison

(2R)-2-(3,5-difluorophenyl)pyrrolidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its ®- and (S)-isomers, the (2R)-isomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

(2R)-2-(3,5-difluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAOTHVFVJELEL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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